molecular formula C19H13F2N5O B2385341 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 942000-08-0

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No. B2385341
CAS RN: 942000-08-0
M. Wt: 365.344
InChI Key: BREBBWPZOCTWCP-UHFFFAOYSA-N
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Description

The compound appears to contain a naphthamide group, a tetrazol group, and a 3,4-difluorophenyl group. Naphthamide is derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings. Tetrazol is a heterocyclic compound consisting of a 5-membered ring containing four nitrogen atoms. The 3,4-difluorophenyl group is a phenyl group substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrazol ring, the 3,4-difluorophenyl group, and the naphthamide group would each contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the properties of its constituent groups. For example, tetrazoles are known to be reactive due to the presence of multiple nitrogen atoms, which can act as nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One significant application of a related compound, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP), is in diagnosing Alzheimer's disease. This compound, a derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile (DDNP), has been used in positron emission tomography (PET) scans to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

5-Lipoxygenase Inhibition

Methoxytetrahydropyrans, including compounds structurally similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, have been identified as a new series of selective and potent 5-lipoxygenase inhibitors. These inhibitors are significant for their potential in treating inflammatory conditions where leukotrienes play a role (Crawley et al., 1992).

Photovoltaic Properties Enhancement

The molecule has relevance in the field of organic solar cells. Studies involving derivatives of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide, such as bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile (NDM-1), have shown potential for enhancing photovoltaic properties due to their favorable absorption characteristics and re-organization energy values (Ali et al., 2020).

Catalysis in Organic Synthesis

Compounds structurally related to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide have been utilized as catalysts in organic synthesis. For example, ytterbium perfluorooctanoate [Yb(PFO)3] has shown efficiency in catalyzing the synthesis of tetrahydrobenzo[a]xanthene-11-ones, demonstrating the potential of these compounds in facilitating various chemical reactions (Sundar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study and development of this compound could potentially be a subject of future research, particularly if it exhibits useful chemical or biological properties .

properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O/c20-16-8-7-15(10-17(16)21)26-18(23-24-25-26)11-22-19(27)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREBBWPZOCTWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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